3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine
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Overview
Description
3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine is a heterocyclic compound that features a piperidine ring fused to a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of naphthyridine N-oxide derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its neuroprotective properties and potential use in developing drugs for neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
- [3-(1-Methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate
- 4-Amino-2-styrylquinoline
- Bisdemethoxycurcumin
Uniqueness
3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine is unique due to its dual ring structure, which combines the properties of both piperidine and naphthyridine. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H17N3/c1-17-8-3-2-6-13(17)12-9-11-5-4-7-15-14(11)16-10-12/h4-5,7,9-10,13H,2-3,6,8H2,1H3 |
InChI Key |
RJVWOZXORKJHJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CN=C3C(=C2)C=CC=N3 |
Origin of Product |
United States |
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